molecular formula C17H20N2O4S B4886178 2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide

2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide

Cat. No. B4886178
M. Wt: 348.4 g/mol
InChI Key: KVXNIYZBJXFXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide, also known as E-64, is a cysteine protease inhibitor that has been widely used in scientific research. It was first synthesized in 1982 and has since been extensively studied for its biochemical and physiological effects.

Mechanism of Action

2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide acts by irreversibly inhibiting cysteine proteases, which are enzymes that play a crucial role in various cellular processes. By inhibiting these enzymes, 2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide can disrupt cellular processes such as protein degradation, autophagy, and apoptosis.
Biochemical and Physiological Effects:
2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of lysosomal proteases, induction of autophagy, and inhibition of apoptosis. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide in lab experiments is its high specificity for cysteine proteases. This allows researchers to selectively inhibit these enzymes without affecting other cellular processes. However, 2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide can also have off-target effects and may not be suitable for all experimental systems.

Future Directions

There are several future directions for research on 2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide, including the development of new analogs with improved specificity and potency. Additionally, 2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide could be used in combination with other drugs to enhance their efficacy or to target multiple pathways simultaneously. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide.

Synthesis Methods

The synthesis of 2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine, followed by the reaction of the resulting product with 2-ethoxybenzoyl chloride. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon.

Scientific Research Applications

2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide has been used in a wide range of scientific research applications, including studies on lysosomal proteases, autophagy, and apoptosis. It has also been used in studies on the pathogenesis of diseases such as Alzheimer's disease, cancer, and infectious diseases.

properties

IUPAC Name

2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-18-24(21,22)14-11-9-13(10-12-14)19-17(20)15-7-5-6-8-16(15)23-4-2/h5-12,18H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXNIYZBJXFXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide

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